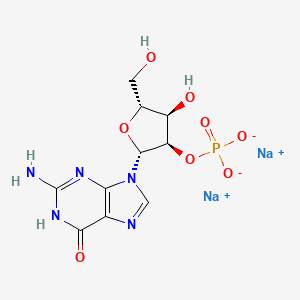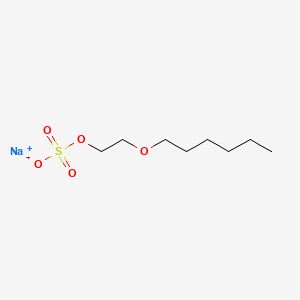
Barium di-mu-chlorotetrachlorodicadmate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium di-mu-chlorotetrachlorodicadmate(2-) is a chemical compound with the molecular formula BaCd2Cl6 and a molecular weight of 574.867 It is known for its unique structure, which includes barium and cadmium ions coordinated with chloride ions
Vorbereitungsmethoden
The synthesis of barium di-mu-chlorotetrachlorodicadmate(2-) typically involves the reaction of barium chloride with cadmium chloride under controlled conditions . The reaction is usually carried out in an aqueous solution, where the two salts are mixed and allowed to react, forming the desired compound. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Barium di-mu-chlorotetrachlorodicadmate(2-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cadmium.
Reduction: Reduction reactions can convert the cadmium ions to lower oxidation states.
Substitution: The chloride ions in the compound can be substituted with other halides or ligands, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Barium di-mu-chlorotetrachlorodicadmate(2-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium-containing compounds.
Biology: The compound’s unique properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism by which barium di-mu-chlorotetrachlorodicadmate(2-) exerts its effects involves the interaction of its metal ions with various molecular targets. The barium and cadmium ions can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Barium di-mu-chlorotetrachlorodicadmate(2-) can be compared with other similar compounds, such as:
Barium di-mu-chlorotetrachlorodizincate(2-): Similar in structure but contains zinc instead of cadmium.
Barium di-mu-chlorotetrachlorodimercurate(2-): Contains mercury instead of cadmium.
Barium di-mu-chlorotetrachlorodileadate(2-): Contains lead instead of cadmium.
These compounds share similar structural features but differ in their chemical properties and applications due to the different metal ions involved. Barium di-mu-chlorotetrachlorodicadmate(2-) is unique due to the specific properties imparted by the cadmium ions.
Eigenschaften
CAS-Nummer |
61129-40-6 |
|---|---|
Molekularformel |
BaCd2Cl6 |
Molekulargewicht |
574.9 g/mol |
IUPAC-Name |
barium(2+);cadmium(2+);hexachloride |
InChI |
InChI=1S/Ba.2Cd.6ClH/h;;;6*1H/q3*+2;;;;;;/p-6 |
InChI-Schlüssel |
ORWJQHUTJPNGRT-UHFFFAOYSA-H |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cd+2].[Cd+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















